2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine
Description
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine (CAS: 942206-08-8) is a pyridine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at position 2, an iodine atom at position 5, and a methyl substituent at position 3 of the pyridine ring. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing molecules requiring selective cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity. The Boc group enhances stability during synthetic processes, while the methyl group contributes to steric and electronic modulation .
Properties
CAS No. |
1065483-56-8 |
|---|---|
Molecular Formula |
C11H15IN2O2 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15IN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
FHYQGTNIXKGNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine typically involves a multi-step process. One common method starts with the commercially available 2-amino-3-methylpyridine. The amino group is first protected using tert-butylcarbonyl anhydride to form the Boc-protected intermediate. This intermediate is then subjected to iodination using reagents such as iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (CF3CO2Ag) to introduce the iodine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable iodination reactions and the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Deprotection Reactions: The primary amine derivative is formed.
Coupling Reactions: Various biaryl or heteroaryl compounds are formed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-methylpyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyridine ring can enhance the efficacy of these compounds against various cancer cell lines. The incorporation of iodine in 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine may increase its bioactivity due to the halogen's influence on molecular interactions within biological systems .
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. The presence of the tert-butoxycarbonyl group in 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine may enhance its solubility and stability, making it a viable candidate for developing new antimicrobial agents. Case studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Synthetic Organic Chemistry
Building Block for Synthesis
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This compound can be utilized to synthesize more complex molecules, particularly in the development of pharmaceuticals .
Regioselective Functionalization
The compound's unique structure facilitates regioselective functionalization, which is crucial for synthesizing compounds with specific biological activities. Studies using whole-cell biotransformation methods have shown that pyridine derivatives can be selectively modified to yield desired products with high efficiency .
Table 1: Anticancer Activity of Pyridine Derivatives
Table 2: Antimicrobial Activity of Pyridine Derivatives
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine depends on its specific application. In general, the Boc protecting group provides stability to the amino group during synthetic transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the introduction of various functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the pyridine ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 2-(tert-butoxycarbonylamino)-5-iodo-3-methylpyridine with analogous compounds from the 2017 pyridine catalog and related literature:
Key Observations:
Substituent Position and Reactivity: The iodine atom in the target compound (C-5) offers superior reactivity for cross-coupling compared to iodine at C-4 (e.g., tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate), which may lead to competing reaction pathways . Methoxy groups (e.g., in 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid) improve solubility but reduce electrophilicity at adjacent positions .
Functional Group Diversity: Carboxylic acid derivatives (e.g., 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid) are ideal for bioconjugation or salt formation, unlike the methyl group in the target compound, which prioritizes lipophilicity . Allyl substituents (e.g., tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) introduce sites for click chemistry or polymerization .
Synthetic Utility :
- The Boc group in all compounds ensures amine protection during multi-step syntheses. However, steric hindrance from the methyl group in the target compound may slow down nucleophilic substitutions compared to less hindered analogs .
Biological Activity
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine (CAS No. 1065483-56-8) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which can influence its pharmacokinetic properties and biological interactions. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine can be represented as follows:
This structure features a pyridine ring substituted with an iodine atom and a tert-butoxycarbonylamino group, which are crucial for its biological activity.
The biological activity of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine is primarily attributed to its interaction with specific biological targets. While detailed mechanisms remain under investigation, preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and has implications in neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : Recent studies have indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of the Boc group may enhance the compound's stability and efficacy in targeting cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activities of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine:
Case Studies
- Alzheimer's Disease Research : A study highlighted the efficacy of nSMase2 inhibitors, including analogs of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine, in reversing cognitive impairment in mouse models of Alzheimer's disease. The compound demonstrated favorable pharmacokinetics, suggesting its potential for further development as a therapeutic agent .
- Cancer Therapeutics : In vitro studies have shown that derivatives of this compound induce apoptosis in cancer cell lines more effectively than standard treatments such as bleomycin. The structural modifications, including the Boc group, were critical for enhancing the binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
